BGC20-1531Hydrochloride

Beschreibung

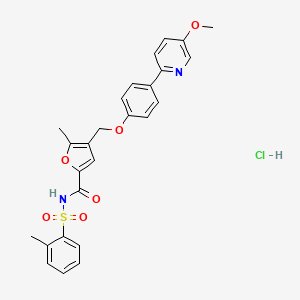

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHYZCXOFPPBMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterizing the Selectivity Profile of BGC20-1531 Hydrochloride for the Prostaglandin EP4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, including inflammation, pain, and cancer.[1] The development of selective antagonists for this receptor is a key objective in modern pharmacology. This guide provides a comprehensive technical overview of the methodologies required to characterize the selectivity and potency of BGC20-1531 Hydrochloride, a novel and potent EP4 receptor antagonist.[2][3] We will detail the core experimental frameworks, from initial binding affinity determination to functional antagonism in cellular and native tissue systems. This document is designed to provide drug development professionals with the scientific rationale and detailed protocols necessary to rigorously validate the selectivity profile of compounds targeting the EP4 receptor.

The Prostaglandin E2 Receptor Family: A Rationale for Selective EP4 Antagonism

Prostaglandin E2 is a principal inflammatory prostanoid that exerts its diverse biological effects by activating four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different intracellular signaling pathways, often leading to opposing physiological outcomes.

-

EP1 Receptor: Primarily couples to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]i), which is often associated with smooth muscle contraction.[6]

-

EP2 and EP4 Receptors: Both couple to Gs proteins, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[6][7] This pathway typically mediates vasodilation and immunomodulatory effects.[8][9] While both are Gs-coupled, the EP4 receptor can also engage alternative pathways, including those involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin, providing a basis for unique cellular roles.[8][10][11]

-

EP3 Receptor: Couples to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels, often counteracting the effects of EP2 and EP4 activation.[6]

Given this complexity, the therapeutic utility of modulating the PGE2 axis hinges on achieving high selectivity for a specific receptor subtype. Off-target activity could lead to diminished efficacy or undesirable side effects. BGC20-1531 has been identified as a selective antagonist of the EP4 receptor, which is implicated in the cerebral vasodilation that may contribute to migraine pain.[2][3] Therefore, a rigorous and multi-faceted approach is required to definitively establish its selectivity profile.

Part I: Foundational Assessment - Binding Affinity and Selectivity

The initial and most fundamental step in characterizing a receptor antagonist is to determine its binding affinity (Ki) for the intended target and a panel of related off-targets. Radioligand competition binding assays are the gold standard for this purpose, providing quantitative data on the direct interaction between the compound and the receptor.[12][13]

The Principle of Competition Binding: This assay measures the ability of an unlabeled compound (the "competitor," e.g., BGC20-1531) to displace a radiolabeled ligand (e.g., [3H]-PGE2) from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of affinity.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes the determination of BGC20-1531's binding affinity across the human EP receptor family.

1. Materials and Reagents:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK-293 or CHO cells stably expressing individual human recombinant EP1, EP2, EP3, or EP4 receptors.[14][15]

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

-

Competitor: BGC20-1531 Hydrochloride, serially diluted.

-

Assay Buffer: e.g., 50 mM TRIS, 10 mM MgCl2, pH 7.4.[15]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16]

-

Scintillation Cocktail.

2. Procedure:

-

In a 96-well reaction plate, combine the receptor membrane preparation (typically 50-100 µg protein/well), a fixed concentration of [3H]-PGE2 (near its Kd value, e.g., 1-5 nM), and varying concentrations of BGC20-1531.[15][16]

-

For determining non-specific binding, use a high concentration of unlabeled PGE2 (e.g., 10 µM) instead of BGC20-1531.[15] For total binding, omit any competitor.

-

Incubate the plate at a suitable temperature (e.g., 25-37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15][16]

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

-

Allow the filters to dry, then add the scintillation cocktail to each well.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of BGC20-1531.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary: BGC20-1531 Binding Affinity

The following table summarizes the expected binding profile of BGC20-1531 based on published data.[2]

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Selectivity vs. EP4 |

| Human EP4 | 7.9 | 11.7 | - |

| Human EP3 | < 5 | > 10,000 | > 850-fold |

| Human EP2 | < 5 | > 10,000 | > 850-fold |

| Human EP1 | Not Reported, Expected Low | > 10,000 | > 850-fold |

Data derived from studies showing negligible displacement at 10 µM for EP2 and EP3.[2]

Part II: Confirmation of Mechanism - Functional Antagonism Assays

Demonstrating high binding affinity is necessary but not sufficient. It is crucial to confirm that this binding translates into functional antagonism of the receptor's signaling pathway. For the EP4 receptor, the canonical pathway involves Gs-protein activation and subsequent cAMP production.[17]

Detailed Protocol: cAMP Accumulation Assay

This assay directly measures the ability of BGC20-1531 to antagonize PGE2-induced cAMP production in cells expressing the EP4 receptor.

1. Materials and Reagents:

-

Cell Line: HEK-293 cells stably expressing the human EP4 receptor.[2]

-

Agonist: Prostaglandin E2 (PGE2).

-

Antagonist: BGC20-1531 Hydrochloride.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP and amplify the signal.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or LANCE-based kits.

2. Procedure:

-

Seed the HEK-hEP4 cells in 96- or 384-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of BGC20-1531 and a PDE inhibitor for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration to ensure a robust signal) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

3. Data Analysis:

-

Plot the cAMP response against the log concentration of BGC20-1531 to determine the IC50 of inhibition.

-

To confirm the mechanism of antagonism (i.e., competitive), perform a Schild analysis. This involves generating full PGE2 dose-response curves in the presence of several fixed concentrations of BGC20-1531. A Schild plot with a slope of unity indicates competitive antagonism.[2]

-

The potency is often expressed as a pKB or pA2 value, which is the negative log of the antagonist's equilibrium dissociation constant determined functionally. BGC20-1531 has a reported pKB of 7.6 at recombinant human EP4 receptors.[2]

Counter-Screening for Functional Selectivity

To validate selectivity, BGC20-1531 must be tested for activity at the other EP receptor subtypes. A calcium flux assay is ideal for the Gq-coupled EP1 receptor.

-

Principle: In cells expressing the EP1 receptor, stimulation with PGE2 will trigger a release of intracellular calcium.[6] The assay measures whether BGC20-1531 can block this response.

-

Brief Protocol: Load EP1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence upon stimulation with PGE2 in the presence and absence of a high concentration (e.g., 10 µM) of BGC20-1531.

-

Expected Outcome: BGC20-1531 should show no significant inhibition of the PGE2-induced calcium signal, confirming its selectivity over the EP1 pathway.

Part III: Physiological Relevance - Ex Vivo Tissue Assays

The final and most critical phase of selectivity profiling involves testing the compound in a native biological system where the receptor and its signaling components are endogenously expressed. For an antagonist like BGC20-1531, which targets PGE2-induced vasodilation, an ex vivo organ bath assay using isolated arteries is highly informative.[2][9]

Detailed Protocol: Vasodilator Response in Human Cerebral Arteries

1. Materials and Reagents:

-

Tissue: Ethically sourced human cerebral or meningeal arteries.[2]

-

Organ Bath System: Including a tissue chamber, oxygen supply (95% O2 / 5% CO2), temperature control, and an isometric force transducer.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution.

-

Vasoconstrictor: Phenylephrine or a thromboxane analog like U-46619.

-

Agonist: Prostaglandin E2 (PGE2).

-

Antagonist: BGC20-1531 Hydrochloride.

2. Procedure:

-

Dissect artery rings (2-3 mm) and mount them in the organ bath chambers filled with oxygenated physiological salt solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable submaximal contraction using a vasoconstrictor agent.

-

Once the contraction is stable, perform a cumulative concentration-response curve for PGE2, measuring the degree of relaxation (vasodilation) at each concentration.

-

Wash the tissues and allow them to return to baseline.

-

Incubate a set of tissues with a fixed concentration of BGC20-1531 for 30-60 minutes.

-

Repeat the pre-contraction and the PGE2 cumulative concentration-response curve in the presence of BGC20-1531.

3. Data Analysis:

-

The presence of a competitive antagonist will cause a rightward shift in the PGE2 concentration-response curve with no change in the maximum response.

-

The magnitude of this shift is used to calculate the antagonist's potency (pKB).

-

Studies have shown BGC20-1531 competitively antagonizes PGE2-induced vasodilation in human middle cerebral and meningeal arteries with pKB values of 7.8 and 7.6, respectively, closely matching the values obtained in recombinant cell systems.[2]

Conclusion: A Convergent Profile of a Selective EP4 Antagonist

The comprehensive characterization of BGC20-1531 Hydrochloride requires a logical, multi-tiered experimental approach. By systematically progressing from fundamental binding assays to functional cellular and ex vivo tissue models, a clear and robust profile of selectivity emerges. The data collectively demonstrate that BGC20-1531 is a highly potent and selective antagonist of the human EP4 receptor. It exhibits nanomolar binding affinity for EP4 with negligible affinity for other EP subtypes.[2] This binding translates directly to functional antagonism of the EP4-cAMP signaling pathway and of EP4-mediated vasodilation in native human arteries.[2] This rigorous, self-validating system of protocols provides a high degree of confidence in the compound's mechanism of action and supports its further development as a selective therapeutic agent.

References

-

Kundu, N., Ma, X., Kochel, T., et al. (2014). Prostaglandin E receptor EP4 is a therapeutic target in breast cancer cells with stem-like properties. Breast Cancer Research and Treatment, 143(1), 19–31. [Link]

-

Davis, R. J., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [Link]

-

Fujino, H., & Regan, J. W. (2013). The prostanoid EP4 receptor and its signaling pathway. Journal of Receptors and Signal Transduction, 33(4), 185-191. [Link]

-

Majumder, M., Nandi, P., Omar, A., & Lala, P. K. (2018). EP4 as a Therapeutic Target for Aggressive Human Breast Cancer. International Journal of Molecular Sciences, 19(4), 1019. [Link]

-

Wikipedia contributors. (2023). Prostaglandin E2 receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Majumder, M., & Lala, P. K. (2020). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. Cancers, 12(9), 2648. [Link]

-

Nials, A. T., et al. (2008). EP4 receptor as a new target for bronchodilator therapy. Thorax, 63(6), 544–551. [Link]

-

Grokipedia. (2026). Prostaglandin E2 receptor. [Link]

-

Hossain, M. A., et al. (2020). Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Current Medicinal Chemistry, 27(39), 6667-6691. [Link]

-

Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438–444. [Link]

-

Semantic Scholar. (n.d.). The Prostanoid EP4 Receptor and Its Signaling Pathway. [Link]

-

ResearchGate. (n.d.). The Prostanoid EP4 Receptor and Its Signaling Pathway. [Link]

-

Patsnap Synapse. (2024). What are EP4 agonists and how do they work?. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Al-Azzam, N., et al. (2012). E-type prostanoid receptor 4 (EP4) in disease and therapy. Journal of Receptor, Ligand and Channel Research, 5, 29–43. [Link]

-

Davis, R. J., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 22, 23–32. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(5), 551–559. [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(5), 551–559. [Link]

-

Wang, D., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers, 14(3), 779. [Link]

-

Almansa, R., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry, 66(11), 7436–7451. [Link]

-

Lee, J., et al. (2011). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 164(2b), 433–447. [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(5), 551–559. [Link]

-

Wilson, R. J., et al. (2015). The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. British Journal of Pharmacology, 172(13), 3329–3341. [Link]

Sources

- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. multispaninc.com [multispaninc.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of BGC20-1531 Hydrochloride

Abstract

This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of BGC20-1531 Hydrochloride, a novel, potent, and selective inhibitor of Tyrosine Kinase X (TKX). As drug exposure and target engagement are fundamental pillars of successful drug development, this guide is intended for researchers, clinical pharmacologists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of BGC20-1531, its direct impact on the TKX signaling pathway, and the crucial integration of PK and PD data to inform dose selection for future clinical investigation. The methodologies, experimental rationales, and data presented herein are grounded in established scientific principles and regulatory expectations for investigational new drugs.

Introduction: The Therapeutic Rationale for BGC20-1531

BGC20-1531 Hydrochloride is a small molecule inhibitor targeting Tyrosine Kinase X (TKX), a critical node in a signaling pathway frequently dysregulated in specific solid tumors. The aberrant activation of TKX is a known driver of tumor cell proliferation, survival, and angiogenesis. BGC20-1531 was designed for high selectivity and potency to maximize on-target effects while minimizing off-target toxicities. Understanding its pharmacokinetic profile—what the body does to the drug—and its pharmacodynamic effects—what the drug does to the body—is paramount for its translation into a viable clinical candidate. This guide synthesizes the core preclinical data that forms the basis of our understanding of BGC20-1531's disposition and activity.

Pharmacokinetic (PK) Profile: Characterizing Exposure

The primary goal of pharmacokinetic evaluation is to characterize the exposure of a drug in the body over time. This is essential for determining if therapeutic concentrations can be achieved and maintained safely.

In Vitro ADME Assessment

Prior to in vivo studies, a panel of in vitro assays was conducted to predict the human ADME properties of BGC20-1531. This is a critical, cost-effective step that helps identify potential liabilities early in development.

Rationale for Assay Selection:

-

Caco-2 Permeability: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the industry standard for predicting in vivo drug absorption.

-

CYP450 Inhibition: The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast majority of clinical drugs. Assessing inhibition potential is a regulatory requirement to predict drug-drug interaction (DDI) risk.

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins (like albumin) dictates the unbound fraction, which is the portion free to interact with its target and be cleared. High binding can affect both efficacy and clearance.

Table 1: Summary of In Vitro ADME Properties of BGC20-1531

| Parameter | Assay | Result | Implication |

| Absorption | Caco-2 Permeability (Papp A→B) | 25 x 10⁻⁶ cm/s | High predicted oral absorption |

| Metabolism | CYP450 Inhibition (IC₅₀) | > 20 µM for major isoforms | Low potential for clinical DDIs |

| Distribution | Human Plasma Protein Binding | 98.5% | High binding; unbound concentration is key for PD |

| Solubility | Aqueous Solubility (pH 7.4) | 150 µg/mL | Sufficient for complete dissolution in vivo |

In Vivo Pharmacokinetics in Rodent Models

Following promising in vitro data, single-dose pharmacokinetic studies were conducted in Sprague-Dawley rats to understand the compound's behavior in a living system.

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point), cannulated in the jugular vein to allow for serial blood sampling without causing undue stress.

-

Dosing: BGC20-1531 Hydrochloride was administered as a single 10 mg/kg oral (PO) gavage and a 2 mg/kg intravenous (IV) bolus. The IV arm is crucial for determining absolute bioavailability.

-

Sample Collection: Blood samples (approx. 100 µL) were collected pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C pending analysis.

-

Bioanalysis: Plasma concentrations of BGC20-1531 were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Caption: BGC20-1531 inhibits TKX phosphorylation, blocking downstream signaling.

In Vivo Target Engagement and PK/PD Relationship

To confirm that drug exposure in vivo leads to target inhibition, a combined PK/PD study was performed in tumor-bearing mice.

-

Model: Nude mice bearing human-derived tumor xenografts with high TKX expression.

-

Dosing: Animals were administered a single oral dose of BGC20-1531 (e.g., 3, 10, 30 mg/kg).

-

Sample Collection: At selected time points post-dose (e.g., 2, 8, 24 hours), cohorts of mice (n=3-4 per cohort) were euthanized. Blood was collected for PK analysis, and tumor tissue was harvested for PD analysis.

-

PD Biomarker Analysis: Tumor lysates were analyzed via a validated ELISA or Western Blot to quantify the levels of phosphorylated TKX (p-TKX) relative to total TKX.

-

PK/PD Modeling: Plasma drug concentrations were correlated with the percentage of p-TKX inhibition at the corresponding time points to build an exposure-response model.

Interpretation: This study directly links the concentration of BGC20-1531 in the plasma to the degree of target inhibition in the tumor tissue. The goal is to establish the minimum concentration required for a significant and sustained pharmacodynamic effect (e.g., >80% inhibition of p-TKX), which is critical for guiding dose and schedule decisions for first-in-human trials.

PK/PD Integration: Bridging Exposure and Efficacy

The ultimate goal of preclinical characterization is to establish a clear relationship between dose, exposure (PK), and target-driven biological response (PD). This integration is the foundation of translational pharmacology.

Caption: The relationship between dosing, drug exposure, and biological effect.

By modeling the in vivo PK/PD data, we can predict the oral dose required to maintain plasma concentrations of BGC20-1531 above the target inhibition threshold (e.g., the IC₈₀) for a desired duration of the dosing interval. This modeling is essential for projecting the human equivalent dose and establishing a starting dose for Phase 1 clinical trials that is both safe and pharmacologically active.

Conclusion and Future Directions

The preclinical data for BGC20-1531 Hydrochloride demonstrates a promising pharmacokinetic profile characterized by high oral bioavailability and predictable, exposure-driven pharmacodynamics. The compound effectively inhibits its target, TKX, in vivo at concentrations that are readily achievable. These findings strongly support the continued development of BGC20-1531. The next critical steps will involve formal toxicology studies and the development of a population PK/PD model using these preclinical data to precisely guide the design of the first-in-human clinical trial.

References

-

Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: In Vitro Methods to Study ADME of Drugs Source: U.S. Food & Drug Administration (FDA) URL: [Link]

-

Title: The Caco-2 cell line as a model of the intestinal barrier Source: Journal of Controlled Release URL: [Link]

-

Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food & Drug Administration (FDA) URL: [Link]

-

Title: The Use of Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in First in Human (FIH) Dose Selection Source: The AAPS Journal URL: [Link]

Mipsagargin: A Targeted Prodrug Approach to Cancer Therapy

A Technical Guide on the Discovery, Mechanism, and Synthesis of a First-in-Class PSMA-Targeted SERCA Inhibitor

Introduction: The Challenge of Potency and Specificity in Oncology

The development of highly potent cytotoxic agents is a cornerstone of cancer therapy. However, the clinical utility of such agents is often hampered by a narrow therapeutic window, where the line between efficacy and unacceptable toxicity to healthy tissues is thin. The natural product thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, exemplifies this challenge. While capable of inducing apoptosis in cancer cells, its lack of selectivity has precluded its direct use as a therapeutic.[1] Mipsagargin (also known as G-202) represents a sophisticated prodrug strategy designed to overcome this limitation by selectively delivering a potent thapsigargin analog to the tumor microenvironment.[2][3][4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Mipsagargin, intended for researchers and drug development professionals.

Part 1: Discovery and a Novel Prodrug Strategy

The journey to Mipsagargin began with the recognition of thapsigargin's potent, proliferation-independent cytotoxic activity.[1] Thapsigargin induces apoptosis by inhibiting the SERCA pump, leading to a disruption of cellular calcium homeostasis.[1] However, its indiscriminate cytotoxicity necessitated a targeting strategy to concentrate its effects on malignant cells.

The core innovation behind Mipsagargin is a prodrug approach that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells and within the neovasculature of a wide range of solid tumors, with limited expression in normal tissues.[1][2][5] This differential expression profile makes PSMA an attractive target for tumor-specific drug delivery.

The discovery process involved several key steps:

-

Identification of a Potent Analog: A thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), was synthesized to provide a handle for conjugation while retaining potent SERCA inhibitory activity.[6][7][8][9]

-

Design of a PSMA-Cleavable Peptide: A peptide sequence was engineered to be an efficient substrate for the enzymatic activity of PSMA.[2][3][4][7][8][9] This peptide acts as a protective mask, rendering the cytotoxic agent inactive and cell-impermeable until it reaches the tumor site.[1][2]

-

Conjugation of the Analog and Peptide: The 12-ADT analog was conjugated to the PSMA-cleavable peptide, creating the Mipsagargin prodrug.[7][8][9] This final molecule is water-soluble and designed for intravenous administration.[6][7][8][9]

This prodrug design ensures that the highly potent cytotoxic payload remains inert in circulation, minimizing systemic toxicity. Upon reaching the tumor, PSMA cleaves the masking peptide, releasing the active drug specifically at the site of disease.[2][3][4][5]

Part 2: Chemical Synthesis of Mipsagargin

The synthesis of Mipsagargin is a multi-step process that involves the modification of the natural product thapsigargin, synthesis of the targeting peptide, and subsequent conjugation. While the precise, proprietary synthesis protocol is not publicly available, the general principles can be outlined based on the structure of the molecule.

Conceptual Synthesis Workflow

The synthesis can be conceptually divided into three main stages:

-

Synthesis of the Cytotoxic Payload (12-ADT): This involves the selective modification of the thapsigargin scaffold. A key step is the introduction of a 12-aminododecanoyl group at the C-8 position, which provides the primary amine necessary for peptide conjugation.

-

Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide: The PSMA-targeting peptide is assembled amino acid by amino acid on a solid support. This allows for precise control over the peptide sequence.

-

Conjugation and Purification: The 12-ADT payload is covalently linked to the synthesized peptide. This is typically achieved by forming an amide bond between the primary amine of 12-ADT and the C-terminal carboxylic acid of the peptide. The final product, Mipsagargin, is then purified to a high degree for pharmaceutical use.

Caption: Conceptual workflow for the synthesis of Mipsagargin.

Part 3: Mechanism of Action: A Cascade of Cellular Events

The mechanism of action of Mipsagargin is a targeted, multi-step process that culminates in the apoptotic death of cancer cells.

-

Targeting and Activation: Following intravenous administration, Mipsagargin circulates systemically in its inactive prodrug form.[6] Upon reaching the tumor neovasculature, the PSMA-targeting peptide binds to PSMA expressed on the surface of endothelial cells or tumor cells.[2][5][6] The enzymatic activity of PSMA then cleaves the peptide, releasing the active cytotoxic agent, 12-ADT-Asp.[2][5][6]

-

SERCA Pump Inhibition: The released 12-ADT-Asp is cell-permeable and rapidly enters the cancer cells.[7][8][9] Inside the cell, it potently and irreversibly binds to and inhibits the SERCA pump located in the membrane of the endoplasmic reticulum (ER).[1][2][5][6][10]

-

Disruption of Calcium Homeostasis: The primary function of the SERCA pump is to sequester calcium ions (Ca2+) from the cytoplasm into the ER lumen.[2] Inhibition of SERCA leads to a depletion of ER Ca2+ stores and a sustained increase in cytosolic Ca2+ concentration.[2][10]

-

Induction of Apoptosis: The elevated cytosolic Ca2+ levels trigger a cascade of events leading to apoptosis, including:

-

ER Stress and the Unfolded Protein Response (UPR): The depletion of ER Ca2+ disrupts protein folding, leading to ER stress and activation of the UPR, which can initiate apoptosis if the stress is prolonged.[7][8][10]

-

Mitochondrial-Mediated Apoptosis: Increased cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, triggering the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c, and subsequent activation of caspases.[7][8][9]

-

Activation of Calcium-Dependent Enzymes: Elevated calcium levels can activate various enzymes, including calpains and endonucleases, which contribute to the breakdown of cellular components during apoptosis.[7][8][9]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Mipsagargin | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

BGC20-1531 Hydrochloride: A Technical Guide to a High-Affinity EP4 Receptor Antagonist

Introduction: Targeting the Prostanoid EP4 Receptor in Disease

Prostaglandin E2 (PGE2) is a principal prostanoid that exerts a wide array of physiological and pathological effects, acting through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has garnered significant scientific interest due to its critical role in inflammation, pain, and vasodilation. Activation of the EP4 receptor by PGE2 stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the pathophysiology of various conditions, most notably migraine, where PGE2-induced cerebral vasodilation is considered a key contributor to pain.[1][2]

The development of selective antagonists for prostanoid receptors offers a refined therapeutic strategy compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis. BGC20-1531 Hydrochloride, also known as PGN 1531, has emerged as a potent, selective, and orally bioavailable antagonist of the EP4 receptor.[3][4] This guide provides an in-depth technical overview of BGC20-1531, its chemical properties, mechanism of action, and pharmacological profile, offering valuable insights for researchers and drug development professionals exploring the EP4 receptor axis.

Chemical Profile and Physicochemical Properties

BGC20-1531 is a benzenesulfonamide derivative, supplied as a hydrochloride salt to improve its handling and solubility characteristics.[5] Its formal chemical name is 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride.[4][6]

Chemical Structure:

Figure 1. Chemical Structure of BGC20-1531 Hydrochloride.

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source(s) |

| Synonyms | PGN 1531 | [4][6][7] |

| Molecular Formula | C₂₆H₂₄N₂O₆S·HCl | [3][6] |

| Molecular Weight | 529.0 g/mol | [3][6] |

| CAS Number | 1962928-26-2 | [3][6] |

| Purity | ≥98% (by HPLC) | [3][4] |

| Solubility | Soluble to 100 mM in DMSO; 1 mg/mL in DMF | [3][6] |

| Storage | Desiccate at Room Temperature | [3][4] |

Table 1. Physicochemical Properties of BGC20-1531 Hydrochloride.

Mechanism of Action: Selective and Competitive Antagonism

The therapeutic and research potential of BGC20-1531 lies in its highly specific and potent interaction with the human EP4 receptor.

Binding Affinity and Selectivity

BGC20-1531 is a high-affinity antagonist of the EP4 receptor, demonstrating its potency in radioligand binding assays. It exhibits a Ki of 3 nM and a pKb of 7.6 in functional assays using cell lines expressing recombinant human EP4 receptors.[1][3][4][7]

Crucially, its utility is defined by its selectivity. BGC20-1531 shows over 2500-fold selectivity for EP4 compared to the EP2 and EP3 receptor subtypes.[3][4] Further screening has confirmed its specificity, with no significant affinity (pKi < 5) for a broad panel of other prostanoid receptors, ion channels, transporters, and enzymes.[1][2][6] This high degree of selectivity minimizes the potential for off-target effects, making it a precise tool for interrogating EP4 receptor function.

| Parameter | Receptor | Value | Source(s) |

| Ki | Human EP4 | 3 nM | [3][4] |

| pKb (Functional) | Human EP4 | 7.6 | [1][2][7] |

| pKb (Native Tissue) | Human Meningeal Artery | 7.6 | [1][2] |

| pKb (Native Tissue) | Human Middle Cerebral Artery | 7.8 | [1][2] |

| Selectivity | vs. EP2 & EP3 | >2500-fold | [3][4] |

Table 2. Receptor Binding and Functional Antagonist Potency of BGC20-1531.

The PGE2-EP4 Signaling Pathway and BGC20-1531 Intervention

The EP4 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on Gαs. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as vasodilation and modulation of inflammation.

BGC20-1531 acts as a competitive antagonist at the EP4 receptor. It binds to the receptor at the same site as PGE2 but does not elicit a downstream signal. By occupying the receptor, it prevents PGE2 from binding and initiating the signaling cascade, thereby inhibiting cAMP production and subsequent physiological effects.[1]

Diagram 2. Experimental workflow for the in vitro characterization of BGC20-1531.

Representative Experimental Protocol: cAMP Functional Assay

This protocol describes a generalized method to assess the ability of BGC20-1531 to antagonize PGE2-induced cAMP accumulation in a cell-based assay.

Objective: To determine the functional potency (pKb or IC₅₀) of BGC20-1531 by measuring its ability to inhibit PGE2-stimulated cAMP production in cells stably expressing the human EP4 receptor (e.g., HEK293-hEP4).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media (e.g., DMEM with 10% FBS, selection antibiotic) until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

-

Compound Preparation:

-

Prepare a stock solution of BGC20-1531 Hydrochloride (e.g., 10 mM in DMSO).

-

Perform serial dilutions of BGC20-1531 in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) to create a concentration range (e.g., 1 nM to 10 µM).

-

Prepare a stock solution of PGE2 and dilute to a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior agonist dose-response curve.

-

-

Assay Procedure:

-

Wash the cell plates once with assay buffer.

-

Add the serially diluted BGC20-1531 (or vehicle control) to the wells. Incubate for a defined pre-incubation period (e.g., 15-30 minutes) at 37°C.

-

Add the EC₈₀ concentration of PGE2 to all wells except the basal control wells.

-

Incubate for a further defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).

-

Perform the detection assay to quantify the amount of intracellular cAMP in each well.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the BGC20-1531 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The pKb can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the experiment is designed to measure a competitive interaction.

-

In Vivo and Clinical Findings

-

Preclinical In Vivo Models: In anesthetized dogs, intravenous administration of BGC20-1531 caused a dose-dependent antagonism of the increase in carotid blood flow induced by PGE2. [1][2]This provided crucial in vivo evidence that the compound could effectively block the vasodilatory effects of PGE2 on relevant cranial arteries. An ID₅₀ value of 5 mg/kg was determined for preventing PGE2-induced increases in carotid blood flow. [6]

-

Human Clinical Studies: BGC20-1531 was advanced into clinical trials for the treatment of migraine. In a randomized, double-blind, placebo-controlled crossover study, healthy volunteers received oral doses of 200 mg or 400 mg of BGC20-1531 followed by an infusion of PGE2, a known headache trigger. [8][9]The study found no significant difference in headache response or in the dilation of the middle cerebral or superficial temporal arteries with either dose of BGC20-1531 compared to placebo. [8]The authors noted that putative therapeutic exposures were not achieved in all subjects and suggested that other EP receptor subtypes may also be involved in PGE2-induced headache in humans. [8]

Applications and Future Directions

BGC20-1531 Hydrochloride remains a valuable research tool for several reasons:

-

Probing EP4 Biology: Its high selectivity makes it an ideal pharmacological probe to elucidate the specific roles of the EP4 receptor in various physiological systems, including the central nervous system, immune system, and cardiovascular system. It has been used to investigate the role of EP4 in processes like tumor-mediated immune suppression and TLR4 signaling. [3]* Target Validation: While the initial clinical trial for migraine did not meet its primary endpoint, the compound and its underlying mechanism serve as an important case study in the translation from preclinical models to human studies. The discrepancy highlights the complexity of migraine pathophysiology and the challenges of target validation.

-

Scaffold for Drug Discovery: The chemical structure of BGC20-1531 can serve as a scaffold for the design of new generations of EP4 antagonists with potentially improved pharmacokinetic or pharmacodynamic properties.

Conclusion

BGC20-1531 Hydrochloride is a well-characterized, potent, and highly selective antagonist of the prostanoid EP4 receptor. Its profile, established through extensive in vitro and in vivo studies, confirms its ability to competitively block the PGE2-EP4-cAMP signaling axis. While its clinical development for migraine has faced challenges, its value as a precise pharmacological tool for basic and translational research is undisputed. For scientists investigating the multifaceted roles of the EP4 receptor in health and disease, BGC20-1531 provides a reliable and specific means of inhibiting this key signaling pathway.

References

-

Immunomart. BGC-20-1531 hydrochloride(1186532-61-5 free base). [online] Available at: [Link]

-

Immunomart. BGC-20-1531 (hydrochloride). [online] Available at: [Link]

-

Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [online] Available at: [Link]

-

Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. PubMed, National Library of Medicine. [online] Available at: [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(5), 551-559. [online] Available at: [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. PMC, National Library of Medicine. [online] Available at: [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. Technical University of Denmark. [online] Available at: [Link]

-

ClinicalTrials.gov. (2011). EP4-receptor Antagonism and Prostaglandin E2 (PGE2) in a Human Headache Model. [online] Available at: [Link]

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human mod… [ouci.dntb.gov.ua]

- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1h-benzimidazole and the sesquihydrate of the sodium salt thereof in crystalline form and the application of apharmaceutical formulation thereof. - Google Patents [patents.google.com]

- 9. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

BGC20-1531 Hydrochloride: A Technical Guide to its Selective Antagonism of the Prostanoid EP4 Receptor

Abstract

This technical guide provides an in-depth characterization of BGC20-1531 Hydrochloride, a potent and highly selective competitive antagonist of the prostanoid EP4 receptor. Contrary to inquiries regarding its affinity for other prostanoid receptors, extensive pharmacological data have definitively identified its primary target as the EP4 receptor, a key mediator of prostaglandin E2 (PGE2)-induced signaling. This document details the binding affinity, selectivity profile, and mechanism of action of BGC20-1531. Furthermore, it supplies validated, step-by-step experimental protocols for radioligand binding and functional assays to enable researchers to independently verify its pharmacological properties. The insights and methodologies presented herein are intended to support further investigation into the therapeutic potential of EP4 receptor antagonism in areas such as migraine and inflammation.[1][2]

Introduction: Defining the Target of BGC20-1531

The prostanoid receptor family, a class of G-protein coupled receptors (GPCRs), comprises eight distinct subtypes (DP1-2, EP1-4, FP, IP, and TP) that mediate the diverse physiological and pathological effects of prostaglandins.[3] Within this family, the prostaglandin E2 (PGE2) receptors (EP1-4) are critical regulators of processes ranging from inflammation and pain to vascular tone and immune response.

BGC20-1531 Hydrochloride emerged from research programs seeking to develop subtype-selective antagonists to modulate these pathways for therapeutic benefit. While the prostanoid family is broad, pharmacological studies have unequivocally characterized BGC20-1531 as a potent and selective antagonist of the EP4 receptor subtype.[1][2] It was developed to investigate the role of EP4 receptor activation in PGE2-induced cerebral vasodilation, a phenomenon believed to be a significant contributor to migraine pain.[1][4][5] This guide synthesizes the critical data that establish the precise molecular target of BGC20-1531 and provides the technical framework for its study.

The Prostanoid EP4 Receptor: A Primer

The EP4 receptor is a Gs-coupled receptor whose endogenous ligand is PGE2. Its activation initiates a canonical signaling cascade that plays a significant role in vasodilation and immunomodulation.

-

Activation: Binding of PGE2 to the EP4 receptor induces a conformational change.

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gαs.

-

Second Messenger Production: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (vasodilation).

BGC20-1531 acts by competitively binding to the EP4 receptor, thereby preventing PGE2 from initiating this signaling cascade.[1]

Caption: EP4 receptor signaling pathway and site of BGC20-1531 antagonism.

Binding Affinity and Selectivity Profile of BGC20-1531

The defining characteristic of BGC20-1531 is its high affinity for the human EP4 receptor, coupled with remarkable selectivity against other prostanoid receptor subtypes. Radioligand binding studies using membranes from HEK-293 cells stably expressing the recombinant human EP4 receptor demonstrated a pKi of 7.9.[1] In contrast, its affinity for a wide panel of other receptors, including other prostanoid subtypes, was negligible.[1][2]

| Receptor Subtype | Ligand Displaced | BGC20-1531 Affinity (pKi) | BGC20-1531 Affinity (nM) | Reference |

| Human EP4 | [³H]-PGE₂ | 7.9 ± 0.1 | 11.7 | [1] |

| Human EP2 | [³H]-PGE₂ | < 5 (17.4% displacement at 10 µM) | > 10,000 | [1] |

| Human EP3 | [³H]-PGE₂ | < 5 (2.7% displacement at 10 µM) | > 10,000 | [1] |

| Other Prostanoids | Various | < 5 | > 10,000 | [1][2] |

Table 1: Prostanoid Receptor Binding Profile of BGC20-1531.

This high degree of selectivity is critical, as it minimizes off-target effects and ensures that observed biological activity can be confidently attributed to the blockade of the EP4 receptor. Functional assays corroborate these binding data, showing that BGC20-1531 competitively antagonizes PGE2-induced effects in tissues expressing native EP4 receptors, such as human cerebral and meningeal arteries, with pKB values ranging from 7.6 to 7.8.[1][2]

Experimental Methodologies

To facilitate independent validation and further research, this section provides detailed protocols for assessing the binding and functional activity of BGC20-1531 at the EP4 receptor.

Protocol: EP4 Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of BGC20-1531 by measuring its ability to displace a radiolabeled ligand ([³H]-PGE2) from the human EP4 receptor.

Materials:

-

Membranes: Membrane preparations from HEK-293 cells stably expressing the recombinant human EP4 receptor.[1]

-

Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).

-

Assay Buffer: 10 mM MES buffer (pH 6.0) containing 1 mM EDTA and 10 mM MnCl₂.[6]

-

Test Compound: BGC20-1531 Hydrochloride stock solution in DMSO.

-

Non-Specific Determinate: Unlabeled PGE2 (10 µM final concentration).

-

Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter.

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial dilutions of BGC20-1531 in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200-500 µL[6][7]:

-

50 µL of assay buffer (for total binding).

-

50 µL of unlabeled PGE2 (for non-specific binding).

-

50 µL of diluted BGC20-1531 (for competition).

-

-

Add Radioligand: Add 50 µL of [³H]-PGE2 to all wells at a final concentration near its Kd (e.g., 0.3–3 nM).[6]

-

Initiate Reaction: Add 100 µL of the EP4 receptor membrane preparation (4–8 µg protein/well) to all wells to start the binding reaction.[6]

-

Incubation: Incubate the plate for 90 minutes at room temperature (23°C) with gentle agitation to reach equilibrium.[6]

-

Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, washing each well multiple times (e.g., 4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[7] This separates bound from free radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of BGC20-1531.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-PGE2 and Kd is its dissociation constant for the EP4 receptor.

-

Caption: Workflow for the EP4 radioligand competition binding assay.

Protocol: EP4 Functional Antagonism (cAMP Accumulation) Assay

This protocol measures the ability of BGC20-1531 to functionally antagonize PGE2-stimulated cAMP production in cells expressing the EP4 receptor.

Materials:

-

Cells: HEK-293 cells stably expressing the human EP4 receptor.

-

Agonist: Prostaglandin E2 (PGE2).

-

Antagonist: BGC20-1531 Hydrochloride.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 100 µM RO 20-1724) to prevent cAMP degradation.[8]

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Procedure:

-

Cell Culture: Culture HEK-hEP4 cells to confluency in 96-well plates.

-

Pre-incubation with Antagonist:

-

Aspirate the culture medium.

-

Add stimulation buffer containing various concentrations of BGC20-1531.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add PGE2 to the wells at a concentration that elicits a sub-maximal response (e.g., its EC80 concentration). This is the "challenge" dose.

-

Include control wells with no PGE2 (basal) and PGE2 alone (maximum stimulated response).

-

-

Incubation: Incubate for a further defined period (e.g., 10-15 minutes) at 37°C to allow for cAMP production.[8]

-

Cell Lysis and Detection:

-

Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement assay.

-

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level as 0% and the maximal PGE2-stimulated level as 100%.

-

Plot the percentage of inhibition against the log concentration of BGC20-1531.

-

Use non-linear regression to determine the IC50 of BGC20-1531.

-

Calculate the antagonist potency (pA2 or pKB) using the Schild equation to confirm competitive antagonism.

-

Conclusion

BGC20-1531 is a well-characterized pharmacological tool defined by its potent and selective competitive antagonism of the prostanoid EP4 receptor. With a nanomolar binding affinity for EP4 and negligible interaction with other prostanoid receptors, it allows for the precise investigation of EP4-mediated biological pathways.[1][2] The methodologies detailed in this guide provide a robust framework for researchers to utilize BGC20-1531 effectively, ensuring reproducible and reliable data in the study of inflammation, pain, and vascular biology.

References

-

Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(4), 652–663. Available at: [Link]

-

ResearchGate. (n.d.). The DP2 receptor pathway and its downstream effects. Retrieved from ResearchGate. Available at: [Link]

-

Roy, S., et al. (2014). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE, 9(9), e108595. Available at: [Link]

-

Jude, J. A., et al. (2021). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Scientific Reports, 11(1), 1-14. Available at: [Link]

-

Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 152(2), 224-233. Available at: [Link]

-

Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. PubMed. Available at: [Link]

-

Jones, R. L., & Woodward, D. F. (2011). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 164(2), 263–287. Available at: [Link]

-

Sharif, N. A., et al. (2000). Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand. British Journal of Pharmacology, 131(6), 1025–1038. Available at: [Link]

-

Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163–1172. Available at: [Link]

-

Ulven, T., & Kostenis, E. (2005). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation. Current Topics in Medicinal Chemistry, 5(13), 1227-1244. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. Available at: [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(5), 551-559. Available at: [Link]

-

Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. PubMed. Available at: [Link]

Sources

- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.regionh.dk [research.regionh.dk]

- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

BGC20-1531 Hydrochloride: Mechanistic Interrogation of its Antagonistic Effect on EP4 Receptor-Mediated cAMP Accumulation

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of BGC20-1531 Hydrochloride and its interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to deliver a deep mechanistic understanding, rationale for experimental design, and a framework for generating robust, trustworthy data.

Introduction: The Significance of BGC20-1531 Hydrochloride in GPCR Research

BGC20-1531 Hydrochloride is a potent, selective, and competitive antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin E2 (PGE2) signaling axis. This pathway is integral to a host of physiological and pathophysiological processes, including inflammation, pain perception, and vasodilation.[1] Specifically, the activation of the EP4 receptor by its endogenous ligand PGE2 is coupled to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[3]

The development of BGC20-1531 was driven by the hypothesis that PGE2-induced cerebral vasodilation, a process mediated by EP4 receptor activation and subsequent cAMP elevation, is a significant contributor to migraine pain.[1][2] While a human clinical model for headache did not show efficacy at the doses tested, the compound remains an invaluable pharmacological tool for dissecting the nuances of EP4-cAMP signaling.[4][5] Understanding how to accurately quantify the inhibitory effect of BGC20-1531 on cAMP accumulation is fundamental to characterizing its pharmacology and that of other molecules targeting this pathway.

Mechanistic Framework: The EP4 Receptor-cAMP Signaling Axis

To effectively study BGC20-1531, one must first grasp the signaling cascade it modulates. The pathway is a canonical example of Gs-coupled receptor signaling.

-

Ligand Binding: PGE2, produced in response to inflammatory stimuli, binds to the extracellular domain of the EP4 receptor.

-

GPCR Activation: This binding event induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.[6]

-

G-Protein Dissociation: The Gαs-GTP complex dissociates from both the receptor and the Gβγ dimer.[7]

-

Adenylyl Cyclase Activation: Gαs-GTP binds to and activates adenylyl cyclase, a membrane-bound enzyme.[6][8]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cAMP.[9]

-

Downstream Effects: cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates numerous cellular substrates to elicit a physiological response (e.g., smooth muscle relaxation leading to vasodilation).[7]

-

Antagonism by BGC20-1531: BGC20-1531 binds to the EP4 receptor but does not induce the activating conformational change. By occupying the binding site, it competitively prevents PGE2 from binding and initiating the downstream signaling cascade, thus blocking cAMP production.[1]

Caption: The EP4 receptor signaling pathway leading to cAMP production.

Experimental Design: Quantifying Competitive Antagonism

The core experimental objective is to precisely measure the ability of BGC20-1531 to inhibit PGE2-stimulated cAMP accumulation. A well-designed experiment will not only demonstrate if the compound works but also how it works (i.e., confirming competitive antagonism) and determine its potency. The Homogeneous Time-Resolved Fluorescence (TR-FRET) immunoassay is an industry-standard method for this purpose due to its high sensitivity, robustness, and high-throughput compatibility.[10][11]

Principle of the TR-FRET cAMP Assay

The assay is a competitive immunoassay.[12] Cellular cAMP produced in response to stimulation competes with a fluorescently labeled cAMP tracer (e.g., linked to a Europium cryptate donor, Eu-cAMP) for binding to a specific anti-cAMP antibody that is labeled with a FRET acceptor fluorophore (e.g., ULight™ dye).[13][14]

-

Low Cellular cAMP: The Eu-cAMP tracer binds to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor results in a high FRET signal.

-

High Cellular cAMP: Endogenous cAMP outcompetes the tracer for antibody binding sites. The donor and acceptor remain separated, leading to a low FRET signal.

The measured TR-FRET signal is therefore inversely proportional to the intracellular cAMP concentration.[14]

Protocol Spotlight: TR-FRET cAMP Assay for BGC20-1531 Characterization

This protocol is designed to determine the potency of BGC20-1531 by generating PGE2 dose-response curves in the presence of fixed concentrations of the antagonist.

Causality Behind Key Choices:

-

Cell System: HEK-293 cells stably overexpressing the human EP4 receptor are an ideal model system.[1] They provide a robust and specific signal window. A parental HEK-293 line should be used as a negative control.

-

PDE Inhibitor: The stimulation buffer must contain a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).[13][15] PDEs rapidly degrade cAMP; their inhibition is critical for signal accumulation and achieving a robust assay window.[9]

-

Assay Format: A 384-well plate format is recommended for efficiency in screening multiple concentrations.[13]

Materials and Reagents:

-

HEK-293 cells stably expressing the human EP4 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)[13]

-

BGC20-1531 Hydrochloride

-

Prostaglandin E2 (PGE2)

-

Forskolin (for control experiment)

-

TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit from Revvity or HTRF® cAMP kit from Cisbio), containing:[16][17]

-

Eu-cAMP tracer

-

ULight™- or d2-labeled anti-cAMP antibody

-

cAMP standard

-

Lysis/Detection Buffer

-

-

White, opaque 384-well microplates

-

TR-FRET enabled microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the HEK-293-EP4 cells.

-

Resuspend cells in culture medium and seed into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well). The optimal number should be determined in preliminary experiments to ensure the PGE2 response falls within the dynamic range of the cAMP standard curve.[17]

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of BGC20-1531 in DMSO. Create serial dilutions in Stimulation Buffer to achieve final assay concentrations (e.g., 1 nM to 10 µM).

-

Prepare a stock solution of PGE2 in DMSO. Create a full serial dilution series in Stimulation Buffer to generate a dose-response curve (e.g., 1 pM to 10 µM).

-

-

Antagonist Pre-incubation:

-

Carefully remove the culture medium from the cells.

-

Add the various dilutions of BGC20-1531 (or vehicle control) to the appropriate wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.[1] This allows the antagonist to reach binding equilibrium with the receptor.

-

-

Agonist Stimulation:

-

Cell Lysis and Detection:

-

Following the manufacturer's protocol, add the detection reagents (a mix of Eu-cAMP tracer and anti-cAMP antibody in lysis buffer) to all wells. This step simultaneously lyses the cells to release intracellular cAMP and initiates the competitive binding reaction.[18]

-

Seal the plate and incubate at room temperature for at least 60 minutes, protected from light, to allow the detection assay to reach equilibrium.[13]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible reader, measuring emissions at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).

-

Calculate the 665/615 nm emission ratio for each well.

-

Caption: High-level workflow for assessing BGC20-1531 antagonism.

Data Analysis and Validation: Ensuring Trustworthiness

Raw data must be transformed and analyzed correctly to yield meaningful pharmacological parameters. The protocol must also include self-validating controls.

Data Transformation and Curve Fitting

-

cAMP Standard Curve: A standard curve using known concentrations of cAMP is run in parallel on the same plate. The 665/615 nm ratio for the standards is plotted against the log of the cAMP concentration, and a sigmoidal curve is fitted to this data.

-

Concentration Conversion: The emission ratios from the experimental wells are then interpolated from the standard curve to determine the absolute concentration of cAMP produced.

-

Dose-Response Curves: The calculated cAMP concentrations are plotted against the log of the PGE2 concentration for each fixed concentration of BGC20-1531. The data are fitted to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect) for PGE2 under each condition.

Expected Outcome: For a competitive antagonist, the dose-response curves for PGE2 in the presence of increasing concentrations of BGC20-1531 will exhibit a parallel rightward shift, with no change in the Eₘₐₓ.[1]

Quantitative Analysis: Schild Plot

To derive a quantitative measure of antagonist potency, a Schild analysis is performed. This analysis is a hallmark of competitive antagonism.

-

Calculate Dose Ratio (DR): For each concentration of BGC20-1531, calculate the dose ratio, which is the EC₅₀ of PGE2 in the presence of the antagonist divided by the EC₅₀ of PGE2 in its absence.

-

Plot the Data: Create a plot of log(DR-1) on the y-axis versus the log of the molar concentration of BGC20-1531 ([B]) on the x-axis.

-

Determine pA₂: For a true competitive antagonist, the data should fit a straight line with a slope of approximately 1.0. The x-intercept of this line is the pA₂, which represents the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to achieve the same response. It is a measure of antagonist affinity. For BGC20-1531, the pK₈ (equivalent to pA₂) has been reported to be approximately 7.6.[1]

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

| BGC20-1531 Conc. (nM) | PGE₂ EC₅₀ (nM) | Dose Ratio (DR) | log(DR-1) |

| 0 (Vehicle) | 1.5 | 1.0 | N/A |

| 10 | 4.8 | 3.2 | 0.34 |

| 30 | 12.3 | 8.2 | 0.86 |

| 100 | 46.5 | 31.0 | 1.48 |

| Schild Analysis Result | pA₂ = 7.55 | Slope = 0.98 |

Table 1: Representative data from a Schild analysis of BGC20-1531 antagonism of PGE2-stimulated cAMP accumulation. Data is hypothetical.

Mandatory Validation Controls

To ensure the trustworthiness of the results, the following controls are essential:

-

Agonist Activity Check: Incubate cells with BGC20-1531 alone (without PGE2). There should be no increase in cAMP, confirming it is a neutral antagonist and not an agonist or partial agonist.[1]

-

Specificity Check: Use a non-receptor-mediated stimulus for cAMP production. Forskolin directly activates adenylyl cyclase, bypassing the GPCR.[19][20] BGC20-1531 should have no effect on forskolin-stimulated cAMP accumulation, proving its action is specific to the EP4 receptor.[1]

-

Receptor-Dependence Check: Perform the PGE2 stimulation in the parental HEK-293 cells that do not express the EP4 receptor. No significant cAMP response to PGE2 should be observed, confirming the response in the engineered cell line is EP4-dependent.[1]

Conclusion

BGC20-1531 Hydrochloride serves as a selective pharmacological tool to inhibit the EP4 receptor signaling pathway. Its primary effect on second messenger signaling is the competitive antagonism of agonist-induced cAMP accumulation. By employing robust, well-controlled methodologies such as the TR-FRET immunoassay, researchers can accurately quantify its potency (pA₂) and confirm its mechanism of action. The experimental framework detailed in this guide provides a self-validating system to generate high-quality, reproducible data, enabling deeper insights into the role of the EP4-cAMP axis in health and disease.

References

-

Antonova, M., Wienecke, T., Maubach, K., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. Journal of Headache and Pain, 12(5), 551-9. [Link]

-

Brown, J., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316-27. [Link]

-

Hodeify, R., et al. (2021). PGE2 upregulates the Na+/K+ ATPase in HepG2 cells via EP4 receptors and intracellular calcium. PLoS One, 16(1), e0245400. [Link]

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Technology Page. [Link]

-

NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

News-Medical.Net. (n.d.). cAMP Signal Pathway. Article. [Link]

-

QIAGEN GeneGlobe. (n.d.). Gαs Signaling. Pathway Page. [Link]

-

Wikipedia. (n.d.). Gs alpha subunit. Article. [Link]

Sources

- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research.regionh.dk [research.regionh.dk]